![molecular formula C5H9N3S2 B1271615 3-Propylsulfanyl-[1,2,4]thiadiazol-5-ylamine CAS No. 6913-15-1](/img/structure/B1271615.png)

3-Propylsulfanyl-[1,2,4]thiadiazol-5-ylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

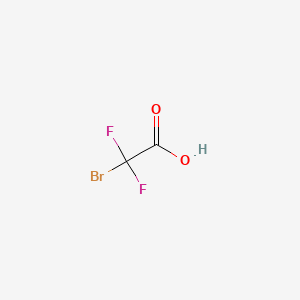

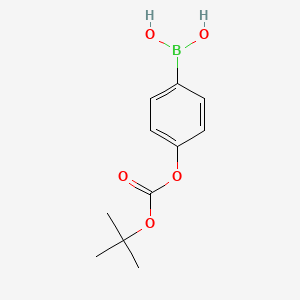

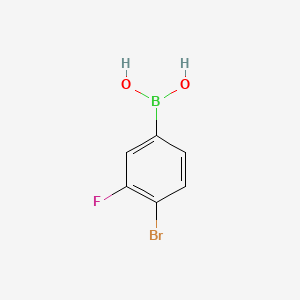

“3-Propylsulfanyl-[1,2,4]thiadiazol-5-ylamine” is a chemical compound with the molecular formula C5H9N3S2 and a molecular weight of 175.274 . It is a product used for proteomics research .

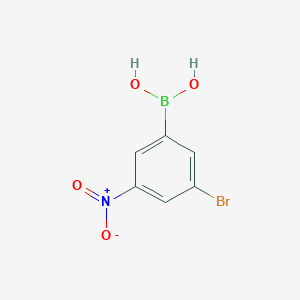

Molecular Structure Analysis

The InChI code for “3-Propylsulfanyl-[1,2,4]thiadiazol-5-ylamine” is 1S/C5H9N3S2/c1-2-3-9-5-7-4(6)10-8-5/h2-3H2,1H3,(H2,6,7,8) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Aplicaciones Científicas De Investigación

C5H9N3S2 C_5H_9N_3S_2 C5H9N3S2

and a molecular weight of 175.28 , has various potential applications in scientific research:Proteomics Research

3-Propylsulfanyl-[1,2,4]thiadiazol-5-ylamine: is utilized in proteomics research, where it may serve as a reagent for the selective modification of proteins. Its unique sulfanyl group could potentially react with cysteine residues in proteins, allowing for the study of protein structure and function .

Drug Discovery

The thiadiazole moiety is a common feature in many pharmacologically active compounds. This compound could be used as a building block in the synthesis of novel drugs, particularly those targeting neurological disorders where sulfur-containing compounds have shown efficacy .

Agricultural Chemistry

In agriculture, this compound could be explored for its potential use as a precursor in the synthesis of pesticides or herbicides. The thiadiazole ring is known for its bioactivity, and its modification could lead to the development of new agrochemicals .

Material Science

Due to its thermal stability imparted by the thiadiazole ring, 3-(propylsulfanyl)-1,2,4-thiadiazol-5-amine could be investigated for its application in the creation of heat-resistant polymers or coatings .

Chemical Synthesis

This compound can act as a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for constructing complex molecules, which can be useful in developing new synthetic methodologies .

Analytical Chemistry

The compound’s unique structure allows it to be a potential candidate for use as a derivatization agent in analytical techniques such as HPLC or mass spectrometry, aiding in the detection and quantification of various analytes .

Environmental Science

Research could explore the use of 3-Propylsulfanyl-[1,2,4]thiadiazol-5-ylamine in environmental remediation processes, such as the removal of heavy metals or organic pollutants from water sources .

Nanotechnology

Lastly, the compound’s sulfur-containing groups could be employed to anchor molecules onto metal surfaces, which is a technique often used in the fabrication of nanoscale devices and sensors .

Direcciones Futuras

The future directions for research on “3-Propylsulfanyl-[1,2,4]thiadiazol-5-ylamine” and its derivatives could involve further exploration of their synthesis processes, chemical reactions, mechanisms of action, and pharmacological activities. Given the broad spectrum of activities exhibited by 1,3,4-thiadiazol derivatives , there is potential for the development of new drugs and therapies.

Propiedades

IUPAC Name |

3-propylsulfanyl-1,2,4-thiadiazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3S2/c1-2-3-9-5-7-4(6)10-8-5/h2-3H2,1H3,(H2,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPUZLPUABDSQRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NSC(=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366287 |

Source

|

| Record name | 3-(Propylsulfanyl)-1,2,4-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Propylsulfanyl-[1,2,4]thiadiazol-5-ylamine | |

CAS RN |

6913-15-1 |

Source

|

| Record name | 3-(Propylthio)-1,2,4-thiadiazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6913-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Propylsulfanyl)-1,2,4-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.